molecular formula C24H17ClFN3O2 B11564461 N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide

Cat. No.: B11564461
M. Wt: 433.9 g/mol
InChI Key: MXYWZBHCXXSWIZ-UHFFFAOYSA-N
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Description

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzoxazole ring, a cyano group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting a fluorobenzoic acid derivative with an amine under coupling conditions.

    Final Coupling Step: The final step involves coupling the benzoxazole derivative with the fluorobenzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano positions, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-cyano-2-fluorobenzamide: can be compared with other benzoxazole derivatives, cyano-substituted compounds, and fluorobenzamide derivatives.

Uniqueness

  • The unique combination of structural features in this compound, such as the presence of a benzoxazole ring, a cyano group, and a fluorobenzamide moiety, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.

Properties

Molecular Formula

C24H17ClFN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C24H17ClFN3O2/c1-13(2)15-4-8-22-21(10-15)29-24(31-22)18-11-16(5-7-19(18)25)28-23(30)17-6-3-14(12-27)9-20(17)26/h3-11,13H,1-2H3,(H,28,30)

InChI Key

MXYWZBHCXXSWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl

Origin of Product

United States

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